molecular formula C11H21NO B14502515 5-Methylhexahydro-2-isoindolineethanol CAS No. 63023-82-5

5-Methylhexahydro-2-isoindolineethanol

Cat. No.: B14502515
CAS No.: 63023-82-5
M. Wt: 183.29 g/mol
InChI Key: COKYWGMQUAMRCV-UHFFFAOYSA-N
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Description

5-Methylhexahydro-2-isoindolineethanol is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of a hexahydroisoindoline ring system with a methyl group and an ethanol group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhexahydro-2-isoindolineethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoindoline derivative using a suitable reducing agent. For example, the reduction of 5-Methyl-2-isoindolineone with sodium borohydride in methanol can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methylhexahydro-2-isoindolineethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of substituted isoindoline derivatives

Mechanism of Action

The mechanism of action of 5-Methylhexahydro-2-isoindolineethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Properties

CAS No.

63023-82-5

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(5-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanol

InChI

InChI=1S/C11H21NO/c1-9-2-3-10-7-12(4-5-13)8-11(10)6-9/h9-11,13H,2-8H2,1H3

InChI Key

COKYWGMQUAMRCV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CN(CC2C1)CCO

Origin of Product

United States

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